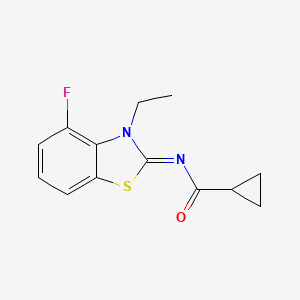

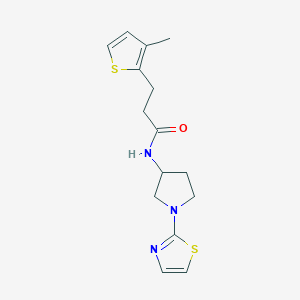

![molecular formula C21H25N3O3 B2834006 2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide CAS No. 894000-82-9](/img/structure/B2834006.png)

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide, also known as AZPA, is a novel compound that has recently gained attention in the field of scientific research. It is a member of the indole-2-carboxamide family and has been found to exhibit various biological activities.

科学的研究の応用

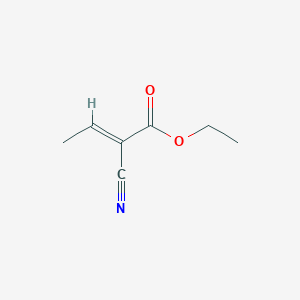

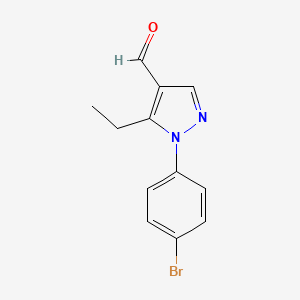

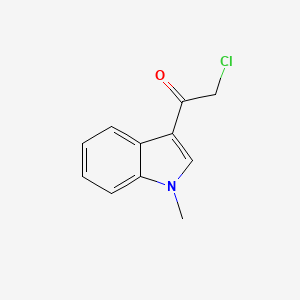

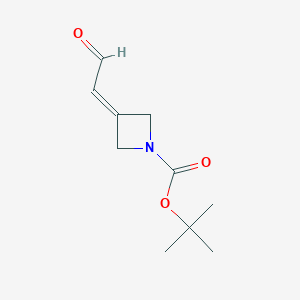

Synthetic Methodologies and Chemical Transformations

Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols : A study by Selvaraj, Debnath, and Swamy (2019) demonstrated the [4 + 3]-annulation of 1-methylindole-3-carboxamides with substituted propargyl alcohols, leading to lactams through carboxamide group migration. This research reveals the compound's utility in constructing complex heterocyclic structures, including azepinoindolones, under catalytic conditions (Selvaraj, Debnath, & Swamy, 2019).

Enantioselective Amine α-Functionalization : Jain et al. (2016) explored the palladium-catalyzed enantioselective α-C–H coupling of amines, including azepanes, highlighting the compound's relevance in asymmetric synthesis and the development of bioactive molecules (Jain, Verma, Xia, & Yu, 2016).

Synthesis of Pyrido and Azepino Pyrrolopyrimidines : Glushkov, Zasosova, and Ovcharova (1977) discussed the synthesis of pyrido[3,4-b]- and azepino[3,4-b]pyrrolo[2,3-d]pyrimidines from α-oxo lactams and hydrazinouracils, indicating the compound's utility in generating polycyclic systems with potential biological activities (Glushkov, Zasosova, & Ovcharova, 1977).

Oxidative 1,2-Carboacylation of Activated Alkenes : Ouyang, Song, and Li (2014) established an oxidative tandem route to synthesize 3-(2-oxoethyl)indolin-2-ones from N-arylacrylamides and alcohols using iron catalysts. This methodology underscores the importance of the compound in facilitating regioselective synthesis of oxindoles, a core structure in many pharmaceutical agents (Ouyang, Song, & Li, 2014).

Pharmacological Potentials

- Neuropeptide Y Y2 Receptor Antagonists : Brothers et al. (2010) identified selective and brain-penetrant neuropeptide Y Y2 receptor antagonists through high-throughput screening, indicating the compound's structural framework could be pivotal in the development of treatments for obesity, mood disorders, and alcoholism (Brothers et al., 2010).

特性

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-2-11-22-21(27)20(26)17-14-24(18-10-6-5-9-16(17)18)15-19(25)23-12-7-3-4-8-13-23/h2,5-6,9-10,14H,1,3-4,7-8,11-13,15H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYDARXOSLMWDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B2833927.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2833929.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2833930.png)

![2-(4-Chlorophenyl)-4-methyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2833931.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetamide](/img/structure/B2833936.png)